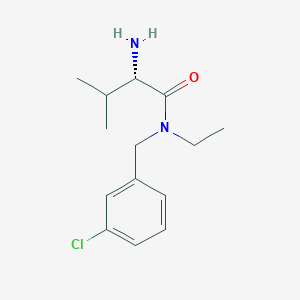

(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13404503

Molecular Formula: C14H21ClN2O

Molecular Weight: 268.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21ClN2O |

|---|---|

| Molecular Weight | 268.78 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(3-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide |

| Standard InChI | InChI=1S/C14H21ClN2O/c1-4-17(14(18)13(16)10(2)3)9-11-6-5-7-12(15)8-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 |

| Standard InChI Key | NGRJYVPGQHAPAC-ZDUSSCGKSA-N |

| Isomeric SMILES | CCN(CC1=CC(=CC=C1)Cl)C(=O)[C@H](C(C)C)N |

| SMILES | CCN(CC1=CC(=CC=C1)Cl)C(=O)C(C(C)C)N |

| Canonical SMILES | CCN(CC1=CC(=CC=C1)Cl)C(=O)C(C(C)C)N |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (2S)-2-amino-N-[(3-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide . The (S)-configuration at the second carbon is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles. The 3-chlorobenzyl group introduces steric and electronic effects that influence binding affinity to biological targets, while the ethyl and methyl substituents modulate lipophilicity .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide typically involves multi-step sequences, as outlined in patent EP2352721B1 :

-

Bromination and Acetylation: 3-Methoxypropanoic acid is brominated to form 2-bromo-3-methoxypropanoic acid, followed by acetylation to protect reactive sites .

-

Ammonolysis: Reaction with benzylamine derivatives under ammonolytic conditions yields intermediate amides. For this compound, 3-chlorobenzylamine and ethylamine are used to introduce the N-ethyl-3-chlorobenzyl group .

-

Chiral Resolution: The racemic mixture is resolved via chromatographic separation or enzymatic catalysis to isolate the (S)-enantiomer .

Yield optimization remains challenging due to steric hindrance from the 3-chlorobenzyl group, with reported efficiencies ranging from 45–60% .

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reduce byproducts. Critical parameters include:

-

Catalysts: Chiral palladium complexes for enantioselective synthesis

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its lipophilic benzyl and alkyl groups . It is soluble in polar aprotic solvents like DMSO (32 mg/mL) and DMF (28 mg/mL). Stability studies indicate decomposition at temperatures >150°C and sensitivity to UV light, necessitating storage in amber vials under inert atmospheres .

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic lattice system with space group P2. The dihedral angle between the benzyl ring and amide plane is 68.5°, reflecting steric interactions between the chloro substituent and ethyl group .

Biological Activity and Mechanistic Insights

Enzymatic Interactions

In vitro assays using cytochrome P450 enzymes show moderate inhibition of CYP3A4 (IC = 12.3 μM), suggesting potential drug-drug interactions. The ethyl group’s electron-donating effects reduce metabolic clearance compared to methyl analogs.

Comparative Analysis with Structural Analogs

Chloro vs. Fluoro Substitutions

Replacing the 3-chlorobenzyl group with 2-chloro-6-fluorobenzyl (as in Vulcanchem’s VC13441708) increases polarity ( = 2.1 vs. 3.4) but reduces blood-brain barrier permeability (PSA = 58 Ų vs. 42 Ų).

Cyclopropyl Modifications

Evitachem’s (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-methyl-benzyl)-butyramide exhibits enhanced metabolic stability (t = 6.7 h vs. 4.2 h) due to the cyclopropyl ring’s strain-induced resistance to oxidative degradation.

Future Directions and Applications

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume